molecular formula C14H23N3 B1291025 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine CAS No. 915707-48-1

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine

Cat. No.: B1291025
CAS No.: 915707-48-1
M. Wt: 233.35 g/mol
InChI Key: MSLZRDIUXASDJH-UHFFFAOYSA-N
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Description

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine is a chemical compound with a complex structure that includes a benzylamine moiety linked to a 4-methylhomopiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine typically involves the reaction of benzylamine with 4-methylhomopiperazine under specific conditions. One common method includes:

    Starting Materials: Benzylamine and 4-methylhomopiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: The product is purified using methods like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylamine moiety can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antidepressant and anxiolytic properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperazine: Another compound with a similar structure but lacks the methyl group on the piperazine ring.

    4-Methylpiperazine: Similar but without the benzylamine moiety.

Uniqueness

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine is unique due to the presence of both the benzylamine and 4-methylhomopiperazine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16-6-3-7-17(9-8-16)12-14-5-2-4-13(10-14)11-15/h2,4-5,10H,3,6-9,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLZRDIUXASDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640267
Record name 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-48-1
Record name 3-[(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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